
Introduction: The Strategic Synthesis of a Second-Generation ALK Inh

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: 4-Bromo-2-isopropoxy-5-methylaniline

Cat. No.: B11757489

Get Quote

Ceritinib (trade name Zykadia) is a highly potent and selective, second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor approved for the treat

non-small cell lung cancer (NSCLC).[1] In NSCLC, chromosomal rearrangements can lead to the formation of an oncogenic EML4-ALK fusion protein

kinase activity, driving tumor proliferation.[2] Ceritinib functions as an ATP-competitive tyrosine kinase inhibitor, effectively blocking the autophosphory

disrupting downstream signaling pathways crucial for cancer cell survival, such as STAT3, AKT, and ERK1/2.[2][3][4] Its development marked a signifi

providing a critical therapeutic option for patients who have developed resistance to the first-generation inhibitor, crizotinib.[5]

This application note provides a detailed, multi-step protocol for the synthesis of Ceritinib, commencing from the commercially available starting mate

isopropoxy-5-methylaniline. The described pathway is grounded in established palladium-catalyzed cross-coupling reactions, which are fundament

pharmaceutical synthesis for their efficiency and functional group tolerance. We will delve into the mechanistic rationale behind key transformations, p

experimental procedures, and outline methods for characterization and quality control.

Overall Synthetic Pathway
The synthesis of Ceritinib from 4-Bromo-2-isopropoxy-5-methylaniline is a three-stage process. It begins with a Suzuki-Miyaura coupling to install t

followed by a sequential, double Buchwald-Hartwig amination to construct the core pyrimidine diamine structure, and concludes with an acid-mediate

final active pharmaceutical ingredient (API).
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Caption: High-level workflow for the synthesis of Ceritinib.

Materials and Reagents
For successful synthesis, high-purity reagents and anhydrous solvents are essential.

Reagent CAS No. Molecular Wt. Notes / Recommended 

4-Bromo-2-isopropoxy-5-methylaniline 2055376-62-8 244.12 Starting Material / BLD Ph

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-

dioxaborolan-2-yl)piperidine-1-carboxylate
287944-16-5 311.23 Suzuki coupling partner

2,5-Dichloro-N-(2-

(isopropylsulfonyl)phenyl)pyrimidin-4-amine
1032899-81-9 349.25 Pyrimidine core synthon

[1,1'-

Bis(diphenylphosphino)ferrocene]dichloropa

lladium(II) (Pd(dppf)Cl₂)

72287-26-4 731.70 Suzuki coupling catalyst

Tris(dibenzylideneacetone)dipalladium(0)

(Pd₂(dba)₃)
51364-51-3 915.72 Buchwald-Hartwig catalyst

Xantphos 161265-03-8 578.68 Buchwald-Hartwig ligand

Cesium Carbonate (Cs₂CO₃) 534-17-8 325.82 Anhydrous, for coupling re

Trifluoroacetic Acid (TFA) 76-05-1 114.02 For Boc deprotection

Dichloromethane (DCM) 75-09-2 84.93 Anhydrous, reaction solve

1,4-Dioxane 123-91-1 88.11 Anhydrous, reaction solve

Experimental Protocols
Safety First: All procedures must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab co

resistant gloves, is mandatory. All reagents are for research purposes only and should be handled by trained personnel. Material Safety Data Sheets 

should be reviewed prior to use.[7][8][9][10]

Step 1: Suzuki-Miyaura Coupling for the Synthesis of Intermediate 1
This initial step forms a crucial C-C bond, coupling the aryl bromide starting material with a boronic ester derivative of N-Boc-piperidine. The Suzuki re

reliable for this transformation due to its high functional group tolerance and generally high yields.[11][12] The mechanism involves the oxidative addit

a Pd(0) species, followed by transmetalation with the boronate complex and reductive elimination to yield the product.[13][14]

Protocol: Synthesis of tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate (Intermediate 1)

To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-Bromo-2-isopropoxy-5-methylan
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.1 eq.), and Cesium Carbonate (2.5 eq.).

Evacuate and backfill the flask with argon or nitrogen three times.

Add anhydrous 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume). The total solvent volume should be sufficient to make an ~0.1 M solut

starting aniline.

Bubble argon through the stirred suspension for 15-20 minutes to degas the solvent.

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq.) to the mixture.
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Heat the reaction mixture to 85-90 °C and maintain stirring under an inert atmosphere for 12-16 hours.

Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst. Wash the pad

acetate.

Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Purify the resulting crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford Intermediate

Step 2: Buchwald-Hartwig Amination for the Synthesis of Boc-Protected Ceritinib
This core transformation constructs the final drug scaffold through a palladium-catalyzed C-N bond formation.[15] The Buchwald-Hartwig amination is

anilines to heteroaryl chlorides, which are often unreactive in traditional nucleophilic aromatic substitution reactions.[16] The choice of a bulky, electro

like Xantphos is critical to facilitate the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive eliminat

is performed sequentially to ensure regioselectivity.

Buchwald-Hartwig Catalytic Cycle

L₂Pd⁰

L₂Pd(Ar)(X)

 Oxidative
 Addition 

[L₂Pd(Ar)(H₂NR)]⁺X⁻

L₂Pd(Ar)(HNR)

 Deprotonation 

 Reductive
 Elimination 

Ar-NRH [Base-H]⁺X⁻

Ar-X

RNH₂

Base

Click to download full resolution via product page

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol: Synthesis of tert-butyl 4-(4-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-5-isopropoxy-2-methylphenyl)piperidine-1

To a flame-dried Schlenk flask, add Intermediate 1 (1.0 eq.), 2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine (1.05 eq.), Cesium Carb

Xantphos (0.1 eq.).

Evacuate and backfill the flask with argon three times.
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Add anhydrous 1,4-dioxane via syringe. The solvent volume should be sufficient to make an ~0.1 M solution with respect to Intermediate 1.

Degas the solution by bubbling with argon for 15 minutes.

Add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq.) and degas for an additional 5 minutes.

Seal the flask and heat the reaction mixture to 100-110 °C for 18-24 hours, or until LC-MS analysis indicates complete consumption of the starting 

Cool the reaction to room temperature, dilute with dichloromethane (DCM), and filter through Celite®, washing the pad with DCM.

Concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to yield the Boc-protected Ceritinib intermediate as a foam

Step 3: Boc Deprotection to Yield Ceritinib
The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group from the piperidine nitrogen. This is efficiently accomplished under ac

Trifluoroacetic acid (TFA) in DCM is a standard and highly effective method for this transformation, typically proceeding to completion at room temper

Protocol: Synthesis of Ceritinib

Dissolve the Boc-protected Ceritinib from Step 2 in dichloromethane (DCM) in a round-bottom flask.

Cool the solution to 0 °C using an ice bath.

Slowly add Trifluoroacetic Acid (TFA) (typically 5-10 equivalents, or as a 20-25% v/v solution in DCM) to the stirred solution.

Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the deprotection by LC-MS.

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

Dissolve the residue in ethyl acetate or DCM and carefully neutralize by washing with a saturated aqueous sodium bicarbonate (NaHCO₃) solution 

ceases.

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

Concentrate the filtrate to yield crude Ceritinib.

The final product can be further purified by crystallization from a suitable solvent system (e.g., methanol/water or acetone/water) to obtain crystallin

Characterization and Quality Control
The identity and purity of the synthesized Ceritinib must be rigorously confirmed.

Analysis Expected Results

¹H NMR

The spectrum should show characteristic peaks corresponding to the arom

(isopropoxy, isopropylsulfonyl), and piperidine protons, consistent with the

structure.

Mass Spec (ESI+) A prominent peak should be observed at m/z corresponding to [M+H]⁺ for 

RP-HPLC

Purity should be ≥99% when analyzed using established methods. A comm

a C18 column with a mobile phase of acetonitrile and an acetate or phosp

UV detection around 265-272 nm.[21][22][23]

Melting Point Should be consistent with reported values for the specific polymorphic form
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?
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